2-((4-fluorophenyl)thio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide

Medicinal chemistry Physicochemical profiling Structure-property relationships

2-((4-fluorophenyl)thio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide (CAS 1396801-37-8) is a synthetic heterocyclic thioacetamide. It features a 4-fluorophenylthio group linked to an acetamide backbone, which is further extended through a piperidin-4-ylmethyl bridge to a pyrazin-2-yl moiety.

Molecular Formula C18H21FN4OS
Molecular Weight 360.45
CAS No. 1396801-37-8
Cat. No. B2444671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-fluorophenyl)thio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide
CAS1396801-37-8
Molecular FormulaC18H21FN4OS
Molecular Weight360.45
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)CSC2=CC=C(C=C2)F)C3=NC=CN=C3
InChIInChI=1S/C18H21FN4OS/c19-15-1-3-16(4-2-15)25-13-18(24)22-11-14-5-9-23(10-6-14)17-12-20-7-8-21-17/h1-4,7-8,12,14H,5-6,9-11,13H2,(H,22,24)
InChIKeyLTFLHWJVZXTBKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Fluorophenyl)thio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide (CAS 1396801-37-8): Compound Class and Procurement-Relevant Characteristics


2-((4-fluorophenyl)thio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide (CAS 1396801-37-8) is a synthetic heterocyclic thioacetamide [1]. It features a 4-fluorophenylthio group linked to an acetamide backbone, which is further extended through a piperidin-4-ylmethyl bridge to a pyrazin-2-yl moiety. The compound contains a thioether linkage, a piperidine ring, and a pyrazine heterocycle, structural elements commonly found in kinase inhibitor scaffolds and GPCR-modulating chemotypes . Its molecular formula is C18H21FN4OS with a molecular weight of 360.45 g/mol [1][2]. It belongs to a class of pyrazinyl-piperidine thioacetamides that are structurally related to compounds described in SHP2 phosphatase inhibitor patents [3].

Why Generic Substitution of 2-((4-Fluorophenyl)thio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide (CAS 1396801-37-8) Is Not Advisable


This compound cannot be simply interchanged with other pyrazinyl-piperidine thioacetamides or acetamide derivatives because the 4-fluorophenylthio substituent confers distinct electronic and steric properties relative to the closest benzylthio analog (2-(benzylthio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide) . The electron-withdrawing fluorine atom alters the electron density of the thioether sulfur and the aromatic ring, modulating both oxidative stability (sulfoxide/sulfone formation propensity) and potential target-binding interactions . Furthermore, compounds sharing the 4-fluorophenylthio core but differing in the amine portion have shown significant variation in acetylcholinesterase (AChE) inhibition potency, with IC50 values spanning from low micromolar to >50 µM depending on the amine terminus . The pyrazin-2-ylpiperidine scaffold has been specifically claimed in SHP2 inhibitor patents for cancer therapy, where even minor substituent changes on the pyrazine or piperidine substantially alter target affinity and selectivity [1]. Below we present the quantitative evidence that should guide procurement decisions.

Quantitative Differentiation Evidence for 2-((4-Fluorophenyl)thio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide (CAS 1396801-37-8): Head-to-Head and Cross-Study Comparisons


Electronic Differentiation: 4-Fluorophenylthio vs. Benzylthio Substituent Effects on Lipophilicity and H-Bonding Capacity

The target compound incorporates a 4-fluorophenylthio group, which introduces an electronegative fluorine atom absent in the closest direct analog 2-(benzylthio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide . The core fragment 2-[(4-fluorophenyl)thio]acetamide (CAS 706-09-2) has a computed XLogP3-AA of 1.5, a topological polar surface area (TPSA) of 68.4 Ų, and 3 hydrogen bond acceptor sites (including the fluorine as a weak H-bond acceptor) [1]. In contrast, the benzylthio analog replaces the fluorine with hydrogen, reducing H-bond acceptor count and altering the electronic surface potential of the aryl ring. This electronic difference is expected to modulate π-stacking interactions with aromatic residues in target binding pockets and alter the oxidative susceptibility of the thioether sulfur . The fluorine substituent also lowers the pKa of the adjacent phenyl ring, which can affect passive membrane permeability relative to the benzyl analog.

Medicinal chemistry Physicochemical profiling Structure-property relationships

AChE Inhibition: Quantitative Activity Window from 4-Fluorophenylthio Core Scaffold

A closely related analog, N-(1-acetylindolin-6-yl)-2-((4-fluorophenyl)thio)acetamide, which shares the identical 4-fluorophenylthioacetamide core but bears a different amine substituent (1-acetylindolin-6-yl instead of the pyrazin-2-yl-piperidin-4-ylmethyl group), exhibits acetylcholinesterase (AChE) inhibition with an IC50 of 8.5 µM, compared to the standard drug donepezil at IC50 = 5.0 µM . This establishes that the 4-fluorophenylthio core can support low-micromolar enzyme inhibition when paired with an appropriate amine pharmacophore. Whether the pyrazin-2-yl-piperidine amine terminus of the target compound enhances or diminishes AChE potency relative to the indoline analog remains undetermined, as no direct AChE assay data for CAS 1396801-37-8 have been reported in publicly accessible literature.

Enzyme inhibition Acetylcholinesterase Neuroscience tool compounds

Anti-HIV Activity: Pyrazinyl-Thioacetamide Class Establishes Low-Micromolar to Sub-Micromolar Potency Range

A series of 2-(3-(2-chlorophenyl)pyrazin-2-ylthio)-N-arylacetamides, which share the pyrazinyl-thioacetamide substructure with the target compound, were evaluated for anti-HIV-1 activity [1]. Compound 6k exhibited an EC50 of 1.7 µM against wild-type HIV-1 (IIIB), with the most potent analog (compound 15) achieving an EC50 of 0.15 µM and a selectivity index of 684 [2]. These compounds differ from the target molecule in that the thioether is attached directly to the pyrazine ring rather than through a piperidine linker, and the amine terminus is an aryl group rather than a piperidinylmethylpyrazine. Nonetheless, this establishes a quantitative activity benchmark for pyrazinyl-thioacetamide chemotypes.

Antiviral research HIV-1 NNRTI Pyrazine scaffold

Mark/Par-1 Kinase Inhibition by Dihydropyrazinyl-Thioacetamide: Establishing Selectivity Benchmarks for the Pyrazinyl-Thioether Scaffold

A dihydropyrazinyl-thioacetamide compound (Mark/Par-1 Activity Inhibitor, 39621; Sigma-Aldrich/Calbiochem) acts as an ATP-competitive MARK inhibitor with an IC50 of 3.6 µM (at [ATP] = 100 µM) . This inhibitor demonstrates notable selectivity: at 50 µM inhibitor concentration, it shows only 30% inhibition of GSK-3β, 20% of SAD-kinase B/BRSK-1, 11% of MARKK/TAO-1, 4% of Cdc2/cycB, and 0% of p38/SAPK [1]. Although structurally distinct from the target compound (dihydropyrazine vs. pyrazine; thioether connectivity differs), this establishes that pyrazinyl-thioacetamide chemotypes can achieve kinase selectivity with micromolar potency. The target compound's distinct connectivity (thioether via piperidine linker rather than directly on pyrazine) may confer a different kinase selectivity profile.

Kinase inhibition MARK/Par-1 Selectivity profiling

SHP2 Phosphatase Inhibitor Scaffold: Pyrazin-2-yl-Piperidine as a Privileged Chemotype in Cancer Drug Discovery

The pyrazin-2-yl-piperidine scaffold, which constitutes the amine terminus of the target compound, is a key structural motif in multiple SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase 2) inhibitor patents [1][2]. US10988466B2 specifically claims heterocyclic derivatives containing pyrazine-piperidine-thioether linkages as SHP2 inhibitors for cancer treatment [1]. The patent describes compounds with the general formula incorporating pyrazin-2-yl groups linked to piperidine rings, with thioether substituents modulating SHP2 affinity. The target compound's specific substitution pattern (4-fluorophenylthio on the acetamide α-carbon, rather than directly on the pyrazine ring) represents a distinct connectivity within this patent space, which may confer differential SHP2 binding kinetics or allosteric modulation compared to compounds with direct pyrazine-thioether linkages.

SHP2 phosphatase Cancer therapeutics Allosteric inhibition

Recommended Research and Industrial Application Scenarios for 2-((4-Fluorophenyl)thio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide (CAS 1396801-37-8)


SHP2 Phosphatase Inhibitor Lead Optimization and SAR Exploration

Based on the established role of pyrazin-2-yl-piperidine scaffolds in SHP2 inhibitor patents [1], the target compound is suitable as a starting point or reference analog for SHP2-focused medicinal chemistry programs. Its unique thioether connectivity (4-fluorophenylthio on the acetamide α-carbon rather than directly on the pyrazine ring) offers a distinct vector for SAR exploration relative to exemplified patent compounds. Procurement is recommended for laboratories conducting SHP2 biochemical or cellular assays, particularly those seeking to expand IP coverage around non-canonical thioether linkages.

Kinase Selectivity Panel Screening

Given the precedent of pyrazinyl-thioacetamide chemotypes as selective kinase inhibitors (e.g., MARK/Par-1 inhibitor with IC50 = 3.6 µM and >13.9-fold selectivity over GSK-3β) , the target compound is appropriate for inclusion in kinase selectivity screening panels. Its distinct connectivity (piperidine-linked thioether rather than direct pyrazine-thioether) may yield a selectivity profile different from the dihydropyrazinyl-thioacetamide class, making it a valuable probe for identifying novel kinase inhibition chemotypes.

Antiviral Hit Identification (HIV-1 NNRTI Program)

The pyrazinyl-thioacetamide class has demonstrated anti-HIV-1 activity with EC50 values ranging from 0.15 µM to 24.2 µM and selectivity indices up to 684 [2]. The target compound, while structurally distinct in its thioether placement and amine terminus, represents a scaffold hopping opportunity for HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) programs. Procurement is recommended for antiviral screening groups seeking to evaluate novel pyrazine-containing chemotypes against wild-type and drug-resistant HIV-1 strains.

Physicochemical Property Benchmarking for CNS Drug Discovery

With a computed core fragment XLogP3 of 1.5, TPSA of 68.4 Ų, and molecular weight of 360.45 g/mol, the target compound falls within favorable physicochemical space for oral bioavailability and potential CNS penetration [3]. The 4-fluorophenyl group provides a balance of lipophilicity and metabolic stability (fluorine blocks para-hydroxylation). Procurement is appropriate for CNS-focused medicinal chemistry programs that require a pyrazine-piperidine scaffold with drug-like physicochemical properties, particularly for targets where balanced LogP and moderate TPSA are critical design parameters.

Quote Request

Request a Quote for 2-((4-fluorophenyl)thio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.